Product packaging for 2,2'-Bis(phenylethynyl)-1,1'-biphenyl(Cat. No.:CAS No. 10403-50-6)

2,2'-Bis(phenylethynyl)-1,1'-biphenyl

Cat. No.: B15486861
CAS No.: 10403-50-6
M. Wt: 354.4 g/mol
InChI Key: KDPBNEXWWARZAZ-UHFFFAOYSA-N
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Description

2,2'-Bis(phenylethynyl)-1,1'-biphenyl is an organic compound with the molecular formula C28H18 . It is built upon a biphenyl core, a structure consisting of two connected phenyl rings that is known for its use as a starting material in the production of various organic compounds and as an intermediate in organic synthesis . The specific placement of phenylethynyl groups at the 2 and 2' positions of the biphenyl scaffold may influence the molecule's conformation and electronic properties, potentially making it a valuable building block for materials science research. This could include applications in the development of organic semiconductors, liquid crystals, or polymers. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H18 B15486861 2,2'-Bis(phenylethynyl)-1,1'-biphenyl CAS No. 10403-50-6

Properties

CAS No.

10403-50-6

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

1-(2-phenylethynyl)-2-[2-(2-phenylethynyl)phenyl]benzene

InChI

InChI=1S/C28H18/c1-3-11-23(12-4-1)19-21-25-15-7-9-17-27(25)28-18-10-8-16-26(28)22-20-24-13-5-2-6-14-24/h1-18H

InChI Key

KDPBNEXWWARZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3C#CC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2'-Bis(phenylethynyl)-1,1'-biphenyl with structurally or functionally related biphenyl derivatives:

Compound Name Structural Features Molecular Weight (g/mol) Key Applications/Properties Synthesis Method Safety/Reactivity Notes
This compound Phenylethynyl groups at 2,2' positions Not explicitly provided Optoelectronics, CPL materials Diels-Alder cross-coupling Limited data; handle with standard lab protocols
4,4'-Bis(Bromomethyl)-1,1'-biphenyl Bromomethyl groups at 4,4' positions 340.05 Organic synthesis intermediate Not specified Highly reactive; avoid skin/eye contact
(R)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) Diphenylphosphino groups on binaphthyl core 622.67 Asymmetric catalysis ligand Catalytic reduction of nitro precursors Causes skin/eye irritation; respiratory hazard
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl Diphenylvinyl groups at 4,4' positions Not provided Organic light-emitting diodes (OLEDs) Not specified Combustible; emits toxic fumes
2,2’-Bis(p-carboxyphenoxy)biphenyl Carboxyphenoxy substituents Not provided Polyamide (PA) polymer precursor Reaction of p-fluoronitrobenzene with diols Stable under standard conditions

Q & A

Q. What are the established synthetic routes for 2,2'-Bis(phenylethynyl)-1,1'-biphenyl, and how are reaction conditions optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, between halogenated biphenyl precursors and phenylacetylene derivatives. For example, 2,2'-dibromo-1,1'-biphenyl (synthesized via low-temperature lithiation of o-dibromobenzene ) can react with phenylacetylene under catalytic conditions. Optimization involves controlling stoichiometry, catalyst loading (e.g., Pd(PPh₃)₄/CuI), and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : Confirm ethynyl proton absence (δ ~2.5-3.5 ppm for C≡CH) and biphenyl aromatic signals.
  • X-ray crystallography : Resolve molecular geometry and confirm planarity of the biphenyl core.
  • Elemental analysis : Validate empirical formula (e.g., C, H content within ±0.3% of theoretical values).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 434.1564 for C₃₂H₂₂) .

Advanced Research Questions

Q. What challenges arise in incorporating this compound into polymer backbones, and how are these addressed?

Inhomogeneous reaction media during phenylethynylation of preformed polymers (e.g., polyaromatic ether-keto-sulfones) can lead to incomplete functionalization, as observed in poor elemental analysis results . Strategies to improve homogeneity include:

  • Solvent optimization : Use high-boiling solvents (e.g., NMP) to enhance monomer solubility.
  • Ultrasonication : Disrupt polymer aggregates during reaction.
  • In situ monitoring : Employ FT-IR to track ethynyl group incorporation (C≡C stretch at ~2200 cm⁻¹) .

Q. How does thermal cyclization of this compound enable high-performance polymer synthesis?

Thermal treatment (200–300°C) induces cyclization, forming rigid, conjugated structures (e.g., quinoxaline or imide polymers). This enhances thermal stability (Tg > 300°C) and mechanical properties. Mechanistic validation involves:

  • DSC/TGA : Track exothermic cyclization peaks and decomposition temperatures.
  • Solid-state NMR : Monitor aromatic C-H bond formation post-cyclization.
  • XRD : Confirm crystallinity changes in polymer matrices .

Q. What contradictions exist in reported solubility data for this compound derivatives, and how are they resolved?

Discrepancies in solubility (e.g., in THF vs. DCM) may stem from polymorphic forms or residual catalysts. Researchers should:

  • Recrystallize samples from multiple solvents to isolate pure phases.
  • Use HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Apply Hansen solubility parameters to predict solvent compatibility .

Methodological Guidance

Q. How are side reactions (e.g., homocoupling) minimized during Sonogashira coupling?

  • Catalyst system : Use PdCl₂(PPh₃)₂ with CuI for selective cross-coupling.
  • Stoichiometry control : Maintain a 10% excess of phenylacetylene to drive reaction completion.
  • Oxygen-free conditions : Degas solvents and employ Schlenk techniques to prevent Glaser coupling .

Q. What advanced techniques quantify this compound in complex matrices?

  • LC-MS/MS : Achieve ppb-level detection in biological samples using MRM transitions.
  • Raman spectroscopy : Leverage ethynyl group signatures (C≡C stretch at ~2200 cm⁻¹) for non-destructive analysis.
  • XPS : Characterize surface composition in thin-film applications .

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